

Umfassender technischer Leitfaden zu Akt-Inhibitor VIII (AKTi-1/2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Akt inhibitor VIII*

Cat. No.: *B1665199*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Übersicht über den Akt-Inhibitor VIII (AKTi-1/2), einen wichtigen niedermolekularen Inhibitor, der auf den zentralen Signalweg von PI3K/Akt abzielt. Dieses Dokument behandelt die grundlegenden chemischen Eigenschaften, den Wirkmechanismus, quantitative Daten zur Wirksamkeit und detaillierte experimentelle Protokolle, um Forscher bei der Konzeption und Durchführung ihrer Studien zu unterstützen.

Grundlegende Informationen

Akt-Inhibitor VIII, auch bekannt als AKTi-1/2, ist eine zellgängige und reversible Chinoxalin-Verbindung, die als potenter und selektiver allosterischer Inhibitor der Akt-Kinase-Familie identifiziert wurde.^{[1][2]} Seine Entwicklung basierte auf der Identifizierung von 2,3-Diphenylchinoxalinen durch Hochdurchsatz-Screening.

Chemische Eigenschaften

AKTi-1/2 ist ein blassgelber Feststoff mit den folgenden chemischen Eigenschaften:^[3]

Eigenschaft	Wert
Molekülformel	C ₃₄ H ₂₉ N ₇ O ^[4]
Molekulargewicht	551.64 g/mol ^[3]
CAS-Nummer	612847-09-3 ^[3]
Löslichkeit	Löslich in DMSO (bis zu 20 mM bei leichtem Erwärmen) ^[3]
Lagerung	Bei -20°C lagern

Wirkmechanismus

AKTi-1/2 ist ein allosterischer Inhibitor, der an eine Stelle zwischen der Pleckstrin-Homologie (PH)-Domäne und der Kinasedomäne von Akt bindet.^[5] Diese Bindung stabilisiert Akt in einer inaktiven Konformation, was die Translokation des Proteins zur Zellmembran und die anschließende Phosphorylierung und Aktivierung durch Upstream-Kinasen wie PDK1 und mTORC2 verhindert.^{[6][7]} Im Gegensatz zu ATP-kompetitiven Inhibitoren konkurriert AKTi-1/2 nicht mit ATP um die Bindungsstelle.^[5] Der Wirkmechanismus ist abhängig von der PH-Domäne; der Inhibitor zeigt keine Wirkung gegen Akt-Varianten, denen diese Domäne fehlt.^[2]

Quantitative Daten zur Wirksamkeit

Die Wirksamkeit von AKTi-1/2 wurde in verschiedenen in-vitro- und zellbasierten Assays quantifiziert. Die Hemmung wird typischerweise als IC₅₀-Wert angegeben, der die Konzentration des Inhibitors darstellt, die erforderlich ist, um die Enzymaktivität oder das Zellwachstum um 50 % zu reduzieren.

Hemmung von Akt-Isoformen (In-vitro-Kinase-Assays)

AKTi-1/2 zeigt eine deutliche Selektivität für Akt1 und Akt2 gegenüber Akt3.

Ziel	IC50-Wert	Selektivität
Akt1	58 nM[1][8]	ca. 36-fach selektiver für Akt1 gegenüber Akt3[8]
Akt2	210 nM[1][8]	
Akt3	2119 nM (2.12 µM)[1]	

Zellbasierte Wirksamkeit (IC50-Werte)

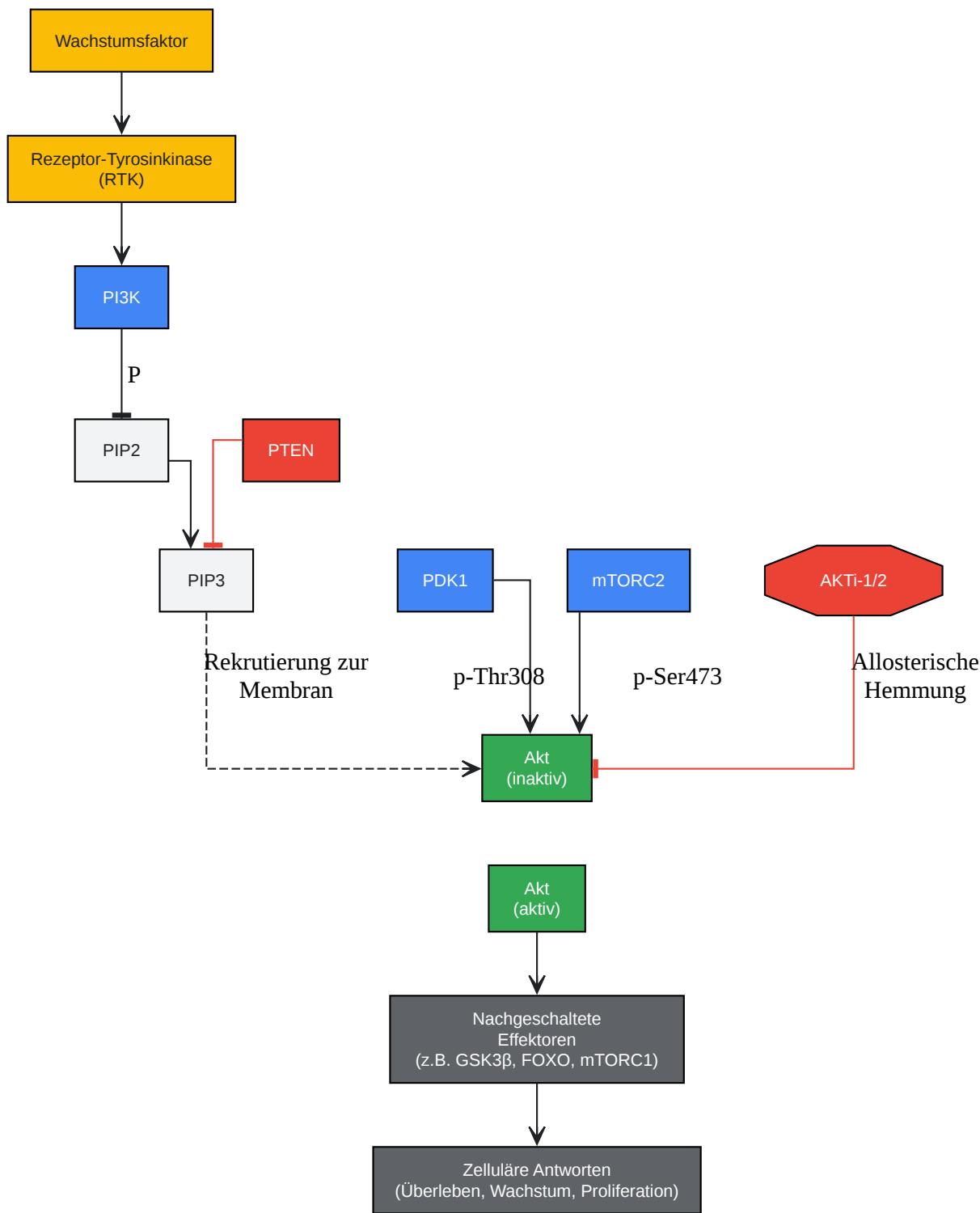
Die zytotoxische und antiproliferative Aktivität von AKTi-1/2 wurde in einer Reihe von menschlichen Krebszelllinien nachgewiesen.

Zelllinie	Krebstyp	IC50-Wert
C33A (IPKA-Assay)	Gebärmutterhalskrebs	305 nM (für Akt1), 2086 nM (für Akt2)[8]
HCC827	Lungenkrebs	4.7 µM[8]
NCI-H522	Lungenkrebs	7.25 µM[8]
PC-9	Lungenkrebs	9.5 µM[8]

Signalwege und logische Beziehungen

Der PI3K/Akt-Signalweg und die Hemmung durch AKTi-1/2

Der PI3K/Akt-Signalweg ist ein zentraler Regulator für Zellüberleben, Wachstum, Proliferation und Stoffwechsel.[6][7][9][10][11] Die Aktivierung erfolgt typischerweise durch Wachstumsfaktoren, die an Rezeptor-Tyrosinkinasen (RTKs) binden, was zur Aktivierung von PI3K führt. PI3K phosphoryliert PIP2 zu PIP3, welches als Andockstelle für Proteine mit PH-Domänen, einschließlich Akt und PDK1, dient.[6][9] An der Membran wird Akt durch PDK1 an Threonin 308 und durch mTORC2 an Serin 473 phosphoryliert, was zu seiner vollständigen Aktivierung führt.[9] Das aktivierte Akt phosphoryliert eine Vielzahl von nachgeschalteten Substraten, um seine zellulären Funktionen auszuüben.[6]

[Click to download full resolution via product page](#)**PI3K/Akt-Signalweg und die Hemmung durch AKT1/2.**

Experimentelle Protokolle

Die folgenden Protokolle sind repräsentative Methoden zur Untersuchung der Wirkung von AKTi-1/2. Spezifische Parameter sollten für das jeweilige experimentelle System optimiert werden.

Western-Blot-Analyse der Akt-Phosphorylierung

Dieses Protokoll beschreibt die Detektion der Phosphorylierung von Akt und seinen nachgeschalteten Zielen nach Behandlung mit AKTi-1/2.



[Click to download full resolution via product page](#)

Arbeitsablauf für die Western-Blot-Analyse.

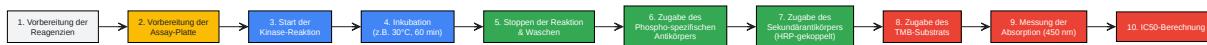
Methodik:

- Zellkultur und Behandlung: Kultivieren Sie die gewünschten Zellen (z. B. BT-474, LNCaP) bis zu einer Konfluenz von 70-80 %. Behandeln Sie die Zellen mit verschiedenen Konzentrationen von AKTi-1/2 (z. B. 0.1 - 10 µM) oder einem Vehikel (DMSO) für einen definierten Zeitraum (z. B. 3, 8 oder 24 Stunden).
- Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in einem geeigneten Lysepuffer (z. B. RIPA-Puffer), der mit Protease- und Phosphatase-Inhibitoren (z. B. Leupeptin, Aprotinin, Natriumorthovanadat, Natriumfluorid) ergänzt ist.
- Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration der Lysate mit einem BCA-Protein-Assay-Kit.
- SDS-PAGE: Mischen Sie gleiche Proteinmengen (z. B. 20-30 µg) mit 4x Laemmli-Probenpuffer, denaturieren Sie die Proben bei 95°C für 5 Minuten und trennen Sie die Proteine mittels SDS-Polyacrylamid-Gelelektrophorese.
- Proteintransfer: Übertragen Sie die aufgetrennten Proteine auf eine PVDF-Membran.

- Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in einer Blockierlösung (z. B. 5 % BSA in TBST), um unspezifische Antikörperbindungen zu verhindern.
- Primärantikörper-Inkubation: Inkubieren Sie die Membran über Nacht bei 4°C mit den entsprechenden Primärantikörpern (z. B. Anti-p-Akt (Ser473), Anti-p-Akt (Thr308), Anti-Akt (total), Anti-p-GSK3β), die in Blockierpuffer verdünnt sind.
- Sekundärantikörper-Inkubation: Waschen Sie die Membran dreimal für je 10 Minuten mit TBST und inkubieren Sie sie dann für 1 Stunde bei Raumtemperatur mit einem geeigneten HRP-gekoppelten Sekundärantikörper (z. B. Anti-Kaninchen-IgG-HRP).
- Detektion: Waschen Sie die Membran erneut und detektieren Sie die Proteine mit einem Chemilumineszenz (ECL)-Substrat.
- Analyse: Bilden Sie die Chemilumineszenz-Signale ab und quantifizieren Sie die Bandenintensitäten. Normalisieren Sie die phosphorylierten Proteinsignale auf die Gesamtproteinsignale.

In-vitro-Kinase-Assay zur Bestimmung der IC₅₀

Dieses Protokoll beschreibt eine Methode zur Bestimmung der IC₅₀-Werte von AKT1-1/2 gegen gereinigte Akt-Isoformen unter Verwendung eines nicht-radioaktiven, ELISA-basierten Assays.



[Click to download full resolution via product page](#)

Arbeitsablauf für den In-vitro-Kinase-Assay.

Methodik:

- Vorbereitung der Reagenzien: Bereiten Sie Verdünnungsreihen von AKT1-1/2 in Kinase-Assay-Puffer vor. Bereiten Sie Lösungen von gereinigtem, aktivem Akt-Enzym, einem spezifischen Substratpeptid (z. B. ein GSK-3-abgeleitetes Peptid) und ATP vor.

- Vorbereitung der Assay-Platte: Beschichten Sie eine Mikrotiterplatte mit dem Substratpeptid. Waschen Sie die Wells, um ungebundenes Peptid zu entfernen.
- Start der Kinase-Reaktion: Geben Sie in die Wells nacheinander:
 - Die AKTi-1/2-Verdünnungen (oder Vehikel als Kontrolle).
 - Das gereinigte Akt-Enzym.
 - Starten Sie die Reaktion durch Zugabe von ATP.
- Inkubation: Inkubieren Sie die Platte bei 30°C für eine definierte Zeit (z. B. 60 Minuten), um die Phosphorylierung des Substrats zu ermöglichen.
- Stoppen der Reaktion & Waschen: Stoppen Sie die Reaktion durch Leeren der Wells und waschen Sie die Platte mehrmals mit Waschpuffer.
- Zugabe des Phospho-spezifischen Antikörpers: Geben Sie einen primären Antikörper hinzu, der spezifisch die phosphorylierte Form des Substratpeptids erkennt. Inkubieren Sie für 60 Minuten bei Raumtemperatur.
- Zugabe des Sekundärantikörpers: Waschen Sie die Platte und geben Sie einen HRP-gekoppelten Sekundärantikörper hinzu. Inkubieren Sie für 30 Minuten bei Raumtemperatur.
- Zugabe des TMB-Substrats: Waschen Sie die Platte erneut und geben Sie TMB-Substrat in jedes Well. Warten Sie auf die Farbentwicklung.
- Messung der Absorption: Stoppen Sie die Farbreaktion mit einer Stopplösung und messen Sie die Absorption bei 450 nm mit einem Plattenlesegerät.
- IC50-Berechnung: Tragen Sie die prozentuale Hemmung gegen den Logarithmus der Inhibitorkonzentration auf und passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Kurve an, um den IC50-Wert zu bestimmen.

Fazit

Akt-Inhibitor VIII (AKTi-1/2) ist ein gut charakterisiertes Forschungswerkzeug zur Untersuchung des PI3K/Akt-Signalwegs. Seine allosterische Wirkungsweise und seine Selektivität für Akt1/2

machen ihn zu einem wertvollen Instrument zur Aufklärung der spezifischen Rollen dieser Isoformen in Gesundheit und Krankheit. Die in diesem Leitfaden zusammengefassten quantitativen Daten und detaillierten Protokolle sollen Forschern eine solide Grundlage für ihre experimentelle Arbeit bieten und zur weiteren Erforschung von Akt-Inhibitoren als potenzielle Therapeutika beitragen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt Inhibitor VIII, Isozyme-Selective, Akti-1/2 Akt Inhibitor VIII, Isozyme-Selective, Akti-1/2, CAS 612847-09-3, is a cell-permeable, reversible inhibitor of Akt1/Akt2 (IC₅₀ = 58 nM, 210 nM, & 2.12 μM for Akt1, Akt2, and Akt3, respectively). | 612847-09-3 [sigmaaldrich.com]
- 3. targetmol.com [targetmol.com]
- 4. stemcell.com [stemcell.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. sinobiological.com [sinobiological.com]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Umfassender technischer Leitfaden zu Akt-Inhibitor VIII (AKTi-1/2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665199#akt-inhibitor-viii-akti-1-2-foundational-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com